molecular formula C21H25N3O2S B2598601 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034497-04-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2598601
CAS RN: 2034497-04-4
M. Wt: 383.51
InChI Key: NOODNFYMRALKFA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is known to participate in various chemical reactions, including condensation and substitution reactions . The thiophene ring can undergo electrophilic aromatic substitution reactions . The methoxyphenyl and propanamide groups could also potentially participate in a variety of reactions.

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research by G. Roman (2013) discusses the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, including pyrazolines and pyridines (G. Roman, 2013). This methodology could be applied to synthesize derivatives of the target compound for various research applications.

Antimitotic Agents

C. Temple and G. Rener (1992) synthesized chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, showing biological activity in several systems (C. Temple & G. Rener, 1992). This indicates the potential for exploring similar compounds, including the target molecule, for antimitotic and possibly anticancer properties.

Structural Studies

The work of Y. Köysal et al. (2005) on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provides detailed structural analysis, which can be crucial for understanding the molecular geometry and potential interaction sites of similar compounds, including the target molecule (Y. Köysal et al., 2005).

Unexpected Reaction Mechanisms

I. V. Ledenyova and colleagues (2018) explored the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement. Such studies could provide insight into novel synthetic pathways or unexpected interactions involving the target compound (I. V. Ledenyova et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-13-16(2)24(23-15)19(20-5-4-12-27-20)14-22-21(25)11-8-17-6-9-18(26-3)10-7-17/h4-7,9-10,12-13,19H,8,11,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOODNFYMRALKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

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